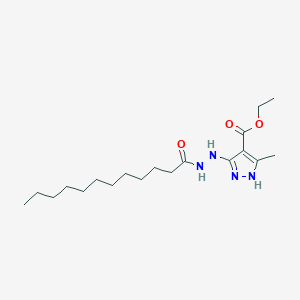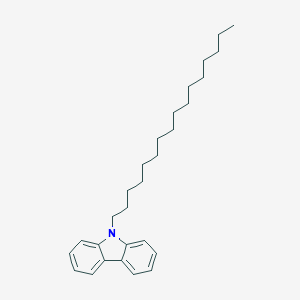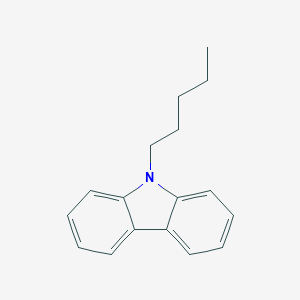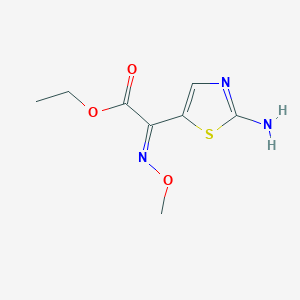![molecular formula C16H17N3O3S B290133 Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B290133.png)
Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate has biochemical and physiological effects on cancer cells, viruses, and bacteria. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and disrupt the cell wall of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate in lab experiments is its potential to exhibit anticancer, antiviral, and antibacterial activities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate. Here are some of the possible directions:
1. Further studies to elucidate the mechanism of action of Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate.
2. Optimization of the synthesis method to improve the yield and purity of the final product.
3. Evaluation of the efficacy and safety of Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate in animal models.
4. Development of new derivatives of Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate with improved pharmacological properties.
5. Investigation of the potential of Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate as a lead compound for the development of new drugs for cancer, viral, and bacterial infections.
Conclusion:
Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate is a chemical compound that has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. Its anticancer, antiviral, and antibacterial activities make it a promising compound for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate involves the reaction of 2-aminopyrimidine-4,5-diol with ethyl 2-bromo-2-phenylacetate, followed by the reaction with methylthiolate. The final product is obtained through the hydrolysis of the ester group using sodium hydroxide.
Aplicaciones Científicas De Investigación
Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, antiviral, and antibacterial activities.
Propiedades
Fórmula molecular |
C16H17N3O3S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17N3O3S/c1-3-22-15(21)12-9-18-16(23-2)19-14(12)17-10-13(20)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H,17,18,19) |
Clave InChI |
GIMQQPXXVZQQPU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1NCC(=O)C2=CC=CC=C2)SC |
SMILES canónico |
CCOC(=O)C1=CN=C(N=C1NCC(=O)C2=CC=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)
![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)




methyl benzoate](/img/structure/B290064.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![5-chloro-1,3-bis[[(2R,3R,4S,5R)-3,5,6-trihydroxy-4-octoxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290066.png)
![1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B290067.png)
![2-benzyl-6a-chloro-5-(chloromethyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B290069.png)
![1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290073.png)